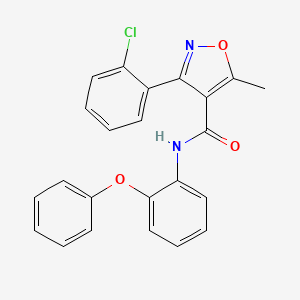
N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide
説明
N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide, also known as DFPQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide varies depending on its application. In anticancer research, N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2, a protein that is involved in the regulation of cell growth and proliferation. In Alzheimer's disease research, N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. In pharmacology, N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the activity of the P-glycoprotein transporter, a protein that is involved in drug resistance in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects depending on its application. In anticancer research, N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In Alzheimer's disease research, N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to improve cognitive function in animal models of the disease. In pharmacology, N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to increase the sensitivity of cancer cells to chemotherapy drugs.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments, including its high purity and stability. However, N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
将来の方向性
There are several future directions for research on N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide. One potential direction is the development of N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide-based fluorescent probes for the detection of other metal ions in biological systems. Another potential direction is the investigation of N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide as a potential photosensitizer for the treatment of other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide and its potential application in other fields, such as neuroscience and immunology.
科学的研究の応用
N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells in vitro and in vivo. N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has also been studied for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning.
In pharmacology, N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has been investigated for its potential as a selective inhibitor of protein kinase CK2, an enzyme that is involved in the regulation of cell growth and proliferation. N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has also been studied for its potential application as an inhibitor of the P-glycoprotein transporter, a protein that is involved in drug resistance in cancer cells.
In biochemistry, N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has been investigated for its potential application as a fluorescent probe for the detection of zinc ions in biological systems. N-(2,4-difluorophenyl)-2-phenyl-4-quinolinecarboxamide has also been studied for its potential application as a photosensitizer for the treatment of cancer, as it has been shown to induce apoptosis in cancer cells upon exposure to light.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2O/c23-15-10-11-20(18(24)12-15)26-22(27)17-13-21(14-6-2-1-3-7-14)25-19-9-5-4-8-16(17)19/h1-13H,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZRFGIVOFTBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4720897.png)
![2-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4720901.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4720905.png)
![4-({3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4720915.png)
![N-allyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4720917.png)
![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B4720920.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720923.png)
![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720926.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide](/img/structure/B4720947.png)
![4-[3-(butylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B4720955.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4720963.png)
![ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B4720964.png)